molecular formula C24H50O9 B13784300 Octaethylene glycol monooctyl ether

Octaethylene glycol monooctyl ether

Cat. No.: B13784300
M. Wt: 482.6 g/mol
InChI Key: YZEARKLIPBHQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octaethylene glycol monooctyl ether (C₈E₈) is a nonionic surfactant composed of a hydrophobic octyl (C₈) chain and a hydrophilic headgroup of eight ethylene oxide (EO) units. These surfactants reduce surface tension, stabilize emulsions, and are critical in applications like nanoparticle synthesis and membrane protein extraction . The hydrophilic-lipophilic balance (HLB) of such compounds depends on the alkyl chain length and EO units, influencing their solubility and micelle formation .

Properties

Molecular Formula

C24H50O9

Molecular Weight

482.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H50O9/c1-2-3-4-5-6-7-9-26-11-13-28-15-17-30-19-21-32-23-24-33-22-20-31-18-16-29-14-12-27-10-8-25/h25H,2-24H2,1H3

InChI Key

YZEARKLIPBHQHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing OCTAETHYLENEGLYCOL OCTYL ETHER is through the ethoxylation of octanol. This process involves the reaction of octanol with ethylene oxide in the presence of a catalyst, typically boron trifluoride-etherate. The reaction is carried out at elevated temperatures (around 105-115°C) to facilitate the addition of ethylene oxide units to the octanol molecule .

Industrial Production Methods

In industrial settings, the production of OCTAETHYLENEGLYCOL OCTYL ETHER follows a similar ethoxylation process but on a larger scale. The reaction is conducted in a controlled environment to ensure the consistent addition of ethylene oxide units, resulting in a high-purity product. The final product is then purified and tested for quality before being used in various applications .

Chemical Reactions Analysis

Types of Reactions

OCTAETHYLENEGLYCOL OCTYL ETHER primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl ethers, while oxidation reactions can produce corresponding aldehydes or carboxylic acids .

Mechanism of Action

The primary mechanism by which OCTAETHYLENEGLYCOL OCTYL ETHER exerts its effects is through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in the study of membrane proteins, where it helps maintain the proteins in a functional state by mimicking the lipid bilayer environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key parameters of octaethylene glycol monoalkyl ethers and related surfactants:

Compound Alkyl Chain EO Units CMC (mM) Key Applications Source
Octaethylene glycol monooctyl ether (C₈E₈) C₈ 8 N/A Inferred: Emulsification, dispersion Extrapolated
Octaethylene glycol monodecyl ether (C₁₀E₈) C₁₀ 8 ~0.9* Nanoparticle stabilization
Octaethylene glycol monododecyl ether (C₁₂E₈) C₁₂ 8 0.09 Membrane protein solubilization
Hexaethylene glycol monooctyl ether (C₈E₆) C₈ 6 10.0 Detergent formulations
Pentaethylene glycol monooctyl ether (C₈E₅) C₈ 5 7.1 Industrial cleaning agents

Note: CMC (Critical Micelle Concentration) values indicate surfactant efficiency; lower CMC correlates with stronger micelle formation. For C₁₀E₈, the CMC is extrapolated from trends in homologs .

Key Findings:

Alkyl Chain Length Impact: Longer alkyl chains (e.g., C₁₂ vs. C₈) reduce CMC, enhancing surfactant efficiency. For example, C₁₂E₈ has a CMC of 0.09 mM, significantly lower than C₈E₆ (10.0 mM) .

Ethylene Oxide Units :

  • Increasing EO units (e.g., C₈E₅ to C₈E₈) generally increase hydrophilicity, improving solubility in aqueous systems .
  • C₁₂E₈’s eight EO units enable effective membrane protein extraction by maintaining protein stability without denaturation .

Applications: C₁₂E₈: Widely used in biochemistry for solubilizing membrane proteins (e.g., in cryo-EM studies) . C₁₀E₈: Stabilizes nanoparticles by preventing aggregation via steric hindrance . C₈E₅/C₈E₆: Utilized in industrial detergents due to moderate CMC and cost-effectiveness .

Safety and Handling: C₁₂E₈ is classified as non-hazardous but requires precautions against inhalation and skin contact . Storage recommendations for glycol ethers include cool, ventilated environments to prevent degradation .

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